molecular formula C8H15NO4 B1148679 6,8a-diepi-castanospermine CAS No. 106798-21-0

6,8a-diepi-castanospermine

货号: B1148679
CAS 编号: 106798-21-0
分子量: 189.21
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8a-Diepi-castanospermine is a polyhydroxylated indolizidine alkaloid known for its role as a selective glycosidase inhibitor.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,8a-diepi-castanospermine involves several steps, including the stereoselective introduction of hydroxyl groups. One notable method includes the aza-Claisen rearrangement-induced ring expansion of 1-acyl-2-alkoxyvinyl pyrrolidine, followed by a substrate-controlled stereoselective transannulation of the resulting azoninone intermediate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. These methods emphasize the importance of stereoselectivity and efficient reaction conditions to achieve high yields.

化学反应分析

Types of Reactions: 6,8a-Diepi-castanospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

科学研究应用

Chemical Structure and Synthesis

6,8a-diepi-castanospermine is characterized by its unique bicyclic structure, which includes multiple hydroxyl groups that are crucial for its biological activity. The synthesis of this compound has been accomplished through a series of stereoselective reactions. Notably, one method involves the aza-Claisen rearrangement followed by a substrate-controlled stereoselective transannulation process, allowing for the introduction of hydroxyl groups at specific positions on the indolizidine framework .

Glycosidase Inhibition

The primary application of this compound lies in its role as an inhibitor of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition is particularly relevant for:

  • Diabetes Management : Glycosidase inhibitors can slow down carbohydrate digestion, thereby helping to control blood sugar levels. This compound has shown promising inhibitory effects against various glycosidases involved in carbohydrate metabolism .
  • Viral Infections : Certain glycosidases play roles in viral entry and replication. Inhibiting these enzymes may provide therapeutic benefits against viral diseases .

The compound's inhibition potency varies among different glycosidases. For instance, it has demonstrated effective inhibition against human lysosomal acid glycosidases and rat intestinal maltase, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its inhibitory activity. Research indicates that the orientation and configuration of hydroxyl groups on the bicyclic structure significantly influence binding affinity and enzyme inhibition. For example:

  • Bicyclic vs. Monocyclic Iminosugars : Bicyclic iminosugars like this compound tend to exhibit stronger inhibitory effects compared to their monocyclic counterparts due to better fit within the active sites of glycosidases .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound as a glycosidase inhibitor:

  • A study demonstrated that this compound effectively inhibited alpha-L-fucosidase and other key glycosidases involved in carbohydrate metabolism, suggesting its potential role in treating metabolic disorders .
  • Another research project highlighted its broad-spectrum inhibition capabilities against various human glycosidases, emphasizing its therapeutic potential for conditions such as lysosomal storage diseases .

作用机制

The mechanism of action of 6,8a-diepi-castanospermine involves its interaction with glycosidases, enzymes responsible for breaking down carbohydrates. By inhibiting these enzymes, the compound can modulate carbohydrate metabolism and influence various biological pathways. This inhibition is achieved through the compound’s ability to bind to the active site of glycosidases, preventing substrate access and subsequent enzymatic activity .

相似化合物的比较

  • 1-Deoxy-6,8a-di-epi-castanospermine
  • 1-Deoxy-6-epi-castanospermine
  • 1,6,8a-Tri-epi-castanospermine

Comparison: 6,8a-Diepi-castanospermine is unique due to its specific stereochemistry, which influences its glycosidase inhibitory activity. Compared to similar compounds, it exhibits distinct binding affinities and inhibitory effects, making it a valuable tool for studying enzyme functions and developing therapeutic agents .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 6,8a-diepi-castanospermine in laboratory settings?

  • Answer : Synthesis typically involves stereoselective strategies to address its complex polyhydroxylated indolizidine structure. Key steps include regioselective protection of hydroxyl groups and enzymatic resolution for chiral purity. For reproducibility, detailed protocols for solvent systems, catalysts (e.g., palladium-mediated coupling), and purification methods (HPLC with chiral columns) should be documented . Comparative analysis of yields and enantiomeric excess across different synthetic routes is critical to optimize protocols .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemical confirmation), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Discrepancies in NOE (Nuclear Overhauser Effect) correlations compared to castanospermine derivatives should be analyzed to confirm the 6,8a-diepi configuration . Cross-validation with computational models (DFT calculations) is advised to resolve ambiguities .

Q. What in vitro assays are most effective for preliminary evaluation of this compound’s glycosidase inhibition?

  • Answer : Standardize assays using recombinant α-glucosidase/α-mannosidase enzymes with p-nitrophenyl glycoside substrates. Include IC₅₀ determinations and competitive inhibition kinetics (Lineweaver-Burk plots). Negative controls (e.g., deoxynojirimycin) and statistical validation (triplicate experiments with ANOVA) are essential to minimize false positives .

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity toward lysosomal vs. endoplasmic reticulum glycosidases be resolved?

  • Answer : Conduct subcellular fractionation studies (e.g., differential centrifugation) to isolate enzyme pools from distinct organelles. Pair this with activity-based protein profiling (ABPP) using fluorescent probes. Statistical meta-analysis of existing literature (e.g., Cohen’s d for effect sizes) can identify systematic biases in assay conditions .

Q. What experimental designs are suitable for investigating the stereochemical dependence of this compound’s pharmacological activity?

  • Answer : Compare enantiomer pairs synthesized via asymmetric catalysis. Use isothermal titration calorimetry (ITC) to assess binding thermodynamics and molecular dynamics (MD) simulations to map hydrogen-bonding interactions with catalytic residues. Dose-response curves in cell-based models (e.g., glucosidase-II-deficient fibroblasts) can clarify stereospecificity .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Answer : Perform pharmacokinetic profiling (plasma half-life, bioavailability via LC-MS/MS) and tissue distribution studies. Use knockout mouse models to isolate target-specific effects. Integrate physiologically based pharmacokinetic (PBPK) modeling to predict dose-scaling challenges .

Q. What strategies optimize this compound’s stability in aqueous buffers for long-term biochemical assays?

  • Answer : Test buffer additives (e.g., cyclodextrins for solubilization, antioxidants like ascorbate) and pH optimization (stability via UPLC monitoring over 72 hours). Accelerated degradation studies (Arrhenius modeling) can predict shelf-life under varying storage conditions .

Q. Methodological Challenges and Contradictions

Q. How to reconcile contradictory reports on this compound’s cytotoxicity in primary vs. cancer cell lines?

  • Answer : Standardize cell culture conditions (oxygen tension, serum batch variability) and validate glycosidase expression levels (qPCR/Western blot). Use isogenic cell pairs (wild-type vs. glycosidase-overexpressing) to isolate compound-specific effects from genetic background noise .

Q. What statistical frameworks are recommended for meta-analysis of this compound’s therapeutic potential across heterogeneous datasets?

  • Answer : Apply random-effects models to account for inter-study variability. Sensitivity analysis (e.g., leave-one-out cross-validation) and funnel plots can detect publication bias. Stratify data by assay type (e.g., enzymatic vs. cell-based) to identify confounding factors .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Answer : Systematically vary hydroxylation patterns and ring substituents via semi-synthesis. Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Include negative controls (e.g., epimerization byproducts) to rule out artifactual inhibition .

Q. Data Reporting and Reproducibility

Q. What minimal data standards should be included in publications on this compound?

  • Answer : Raw spectral data (NMR, HRMS), chromatograms (HPLC purity ≥95%), and crystal structure CIF files (if available). For biological assays, report exact enzyme sources (e.g., Sigma Cat#), cell line authentication, and statistical power calculations .

Q. How to ensure reproducibility of glycosidase inhibition assays across laboratories?

  • Answer : Adopt standardized protocols from consortia (e.g., IUPAC guidelines for enzyme kinetics). Share reference compounds (e.g., castanospermine) as internal controls and use open-source data platforms (e.g., Zenodo) to publish raw kinetic traces .

属性

CAS 编号

106798-21-0

分子式

C8H15NO4

分子量

189.21

同义词

(1S,6R,7R,8R,8aS)-octahydroindolizine-1,6,7,8-tetraol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。